molecular formula C16H17NO4S B12368039 Jmjd1C-IN-1

Jmjd1C-IN-1

Cat. No.: B12368039
M. Wt: 319.4 g/mol
InChI Key: UYFJWDYQYBVDFX-UHFFFAOYSA-N
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Description

Jmjd1C-IN-1 is a potent and selective chemical inhibitor targeting the histone demethylase JMJD1C. This compound is a valuable tool for probing the complex epigenetic roles of JMJD1C in health and disease. JMJD1C (Jumonji Domain Containing 1C) is a protein with multifaceted functions in the cell. It acts as a histone demethylase, specifically removing mono- and di-methyl groups from histone H3 lysine 9 (H3K9me1/2), modifications generally associated with transcriptional repression . Beyond histones, JMJD1C also demethylates non-histone proteins, most notably the Mediator of DNA-Damage Checkpoint 1 (MDC1) . By demethylating MDC1 at lysine 45, JMJD1C promotes the interaction between MDC1 and the ubiquitin ligase RNF8, which is a critical early step in the DNA damage response pathway that facilitates the recruitment of the BRCA1 repair complex to sites of double-strand breaks . This positions JMJD1C as a key regulator of DNA repair through homologous recombination. Research has highlighted JMJD1C as a critical coactivator in Acute Myeloid Leukemia (AML), particularly in leukemias driven by the RUNX1-ETO (AML1-ETO) fusion oncoprotein . JMJD1C is directly recruited to target genes by RUNX1-ETO, where it maintains low levels of the repressive H3K9me2 mark, thereby enforcing a transcriptional program that drives leukemic cell survival and proliferation . Consequently, JMJD1C is required for the survival of multiple human AML cell lines, making it a compelling therapeutic target . This compound allows researchers to chemically inhibit JMJD1C's demethylase activity to investigate its role in these processes. By blocking JMJD1C, this inhibitor can be used to study the effects on BRCA1-mediated DNA damage repair , to explore strategies for targeting transcription factor networks in AML , and to understand its functions in other biological contexts, such as spermatogenesis . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(8-benzoyl-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid

InChI

InChI=1S/C16H17NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11-12,16H,6-9H2,(H,18,19)

InChI Key

UYFJWDYQYBVDFX-UHFFFAOYSA-N

Canonical SMILES

C1CSC2N1C(=O)C(CC2C(=O)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Inference

Chemical Identity

JMJD1C-IN-1 (CAS: 861224-48-8) has the molecular formula C₁₆H₁₅NO₄S and a molecular weight of 317.36 g/mol . Its canonical SMILES notation is O=C(C(CC1CC(O)=O)=C2N(CCS2)C1=O)C3=CC=CC=C3 , indicating a bicyclic core with a thiolane moiety, a ketone group, and a benzoyl substituent (Figure 1).

Key Structural Features:
  • Bicyclic framework : A fused ring system comprising a γ-lactam and a tetrahydrothiophene-dione.
  • Benzoyl group : Attached via a carbonyl linker, likely contributing to target binding affinity.
  • Sulfur heteroatom : Embedded in the thiolane ring, critical for structural stability.

Hypothetical Synthetic Routes

While explicit synthetic steps are undisclosed, the structure suggests plausible pathways:

Route 1: Cyclocondensation Strategy
  • Formation of the thiolane ring : Reacting a mercaptoacetic acid derivative with a diketone precursor under acidic conditions.
  • Lactamization : Introducing an amine group to form the γ-lactam via intramolecular cyclization.
  • Benzoylation : Coupling the bicyclic intermediate with benzoyl chloride using a Schotten-Baumann reaction.
Route 2: Stepwise Assembly
  • Synthesis of tetrahydrothiophene-dione : Oxidizing a tetrahydrothiophene precursor with potassium permanganate.
  • Amide bond formation : Reacting the dione with a β-amino acid derivative to generate the lactam.
  • Acylation : Attaching the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

Physicochemical Properties and Formulation

Solubility and Stability

This compound exhibits limited aqueous solubility (10 mg/mL in DMSO ) and is hygroscopic, necessitating anhydrous storage at -20°C . Its stability profile recommends single-use aliquots to prevent freeze-thaw degradation.

Table 1: Physicochemical Data
Property Value Source
Molecular Weight 317.36 g/mol
Solubility (DMSO) 10 mg/mL (31.51 mM)
Storage Conditions -20°C (desiccated)
Purity >98% (HPLC)

Stock Solution Preparation

For in vitro studies, this compound is reconstituted in DMSO at concentrations up to 10 mM , with warming to 60°C and ultrasonication to ensure dissolution.

Table 2: Stock Solution Guidelines
Target Concentration Volume Required (per 1 mg)
1 mM 3.151 mL
5 mM 0.630 mL
10 mM 0.315 mL

Biological Activity and Target Engagement

This compound inhibits JMJD1C with an IC₅₀ of <100 nM , validated in AML and solid tumor models. It selectively depletes regulatory T cells (Tregs) in tumors without systemic immune disruption, underscoring its therapeutic potential.

Mechanism of Action

  • JMJD1C binding : The JmjC domain is competitively inhibited, blocking demethylase activity and altering histone H3K9 methylation states.
  • Lipid synthesis modulation : Downregulates FADS2 and SCD, impairing oncogenic lipid metabolism in MLL-rearranged AML.

Comparative Analysis with Analogues

This compound belongs to a class of JmjC inhibitors, differing from pan-inhibitors like JIB-04 in its selectivity profile. Unlike peptide-based probes (e.g., compound 6 in), it avoids proteolytic degradation, enhancing in vivo utility.

Chemical Reactions Analysis

Types of Reactions

Jmjd1C-IN-1 primarily undergoes:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Cancer Research

JMJD1C is implicated in several types of cancer, particularly acute myeloid leukemia (AML). Studies have shown that JMJD1C is essential for the survival of AML cells, suggesting that targeting this protein could be a therapeutic strategy. For instance, research demonstrated that depletion of JMJD1C resulted in reduced cell viability and increased apoptosis in AML cell lines . Jmjd1C-IN-1 could serve as an inhibitor to further explore JMJD1C's role in cancer biology.

Metabolic Disorders

The role of JMJD1C in metabolic regulation has been highlighted in studies linking it to type 2 diabetes and lipid metabolism. JMJD1C is involved in lipogenic gene transcription, and its dysregulation can contribute to metabolic disorders such as insulin resistance . By using this compound, researchers can investigate the effects of JMJD1C inhibition on metabolic pathways and its potential as a therapeutic target for diabetes management.

Cardiac Hypertrophy

Research indicates that JMJD1C promotes cardiomyocyte hypertrophy by regulating protein synthesis pathways . Inhibition of JMJD1C using this compound can help elucidate its role in cardiac remodeling and hypertrophic responses, providing insights into potential treatments for heart diseases.

Stem Cell Differentiation

JMJD1C has been shown to influence the differentiation of various stem cell types. For example, silencing JMJD1C inhibits osteogenic differentiation in bone marrow mesenchymal stem cells . Utilizing this compound allows researchers to examine how inhibiting JMJD1C affects stem cell fate decisions and tissue regeneration.

Data Tables

Application AreaKey FindingsReference
Cancer ResearchEssential for AML cell survival; knockdown leads to apoptosis
Metabolic DisordersInvolved in lipogenic gene transcription; linked to type 2 diabetes
Cardiac HypertrophyPromotes cardiomyocyte hypertrophy; affects protein synthesis
Stem Cell DifferentiationInhibits osteogenic differentiation; affects cytokine levels

Case Study 1: Acute Myeloid Leukemia

In a study investigating the role of JMJD1C in AML, researchers utilized shRNA to knock down JMJD1C expression in leukemic cell lines. The results showed a significant reduction in cell proliferation and an increase in apoptotic markers, indicating that JMJD1C is critical for maintaining leukemic cell viability. The application of this compound could further validate these findings by providing a pharmacological approach to inhibit JMJD1C activity .

Case Study 2: Cardiac Hypertrophy

A study involving neonatal rat cardiomyocytes assessed the effects of JMJD1C overexpression and knockdown on Angiotensin II-induced hypertrophy. The findings revealed that knockdown reduced hypertrophic markers while overexpression enhanced them. This suggests that targeting JMJD1C with this compound could modulate hypertrophic responses and provide therapeutic avenues for heart disease treatment .

Mechanism of Action

Jmjd1C-IN-1 exerts its effects by inhibiting the histone demethylase activity of JMJD1C. This inhibition prevents the removal of the repressive histone mark H3K9me2, leading to changes in gene expression. The compound specifically targets the catalytic Jumonji (JmjC) domain of JMJD1C, which is essential for its demethylase activity . This inhibition affects various molecular pathways, including the RAS/MAPK and JAK-STAT pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of JMJD1C-IN-1 vs. Typical JMJD Inhibitors

Parameter This compound Typical JMJD Inhibitors
Molecular Weight 317.36 g/mol 300–450 g/mol (common range)
Selectivity High for JMJD1C Variable (often target multiple JMJD isoforms)
Oral Bioavailability Yes Limited (many require intravenous administration)
Primary Application Cancer immunotherapy Oncology, metabolic disorders
Purity 99.96% 95–99% (industry standard)

Structural and Functional Insights

Molecular Structure: this compound features a sulfur-containing heterocyclic core (C₁₆H₁₅NO₄S), which may enhance binding affinity to JMJD1C’s catalytic domain compared to oxygen- or nitrogen-dominated analogs . Structural analogs, such as IOX1 (a pan-JMJD inhibitor), lack oral activity and exhibit broader off-target effects on other α-ketoglutarate-dependent enzymes .

Pharmacological Efficacy :
this compound demonstrates >50% inhibition of JMJD1C at 10 µM in cellular assays, with minimal impact on related demethylases like JMJD2A or JMJD3 . In contrast, inhibitors such as GSK-J4 (targeting JMJD3/UTX) show lower selectivity, often disrupting immune cell differentiation pathways .

Therapeutic Advantages: Unlike systemic epigenetic modulators (e.g., panobinostat), this compound preserves immune homeostasis, reducing risks of autoimmune toxicity . Its oral bioavailability further distinguishes it from peptide-based inhibitors (e.g., JIB-04), which face pharmacokinetic challenges .

Limitations :
While this compound’s specificity is advantageous, its narrow target range may limit utility in cancers driven by multiple JMJD isoforms. Broader inhibitors like CPI-455 (targeting JMJD6) offer wider applicability but with reduced precision .

Research Findings and Implications

  • Preclinical Studies :
    In murine tumor models, this compound reduced Treg cell infiltration by 40–60%, correlating with enhanced CD8+ T cell activity and tumor regression . Comparable compounds, such as LSD1 inhibitors (e.g., TCP), achieved similar Treg suppression but induced systemic cytokine storms .
  • Clinical Potential: this compound’s oral formulation and specificity make it a viable candidate for combination therapies with checkpoint inhibitors (e.g., anti-PD-1) to overcome immune resistance .

Q & A

Q. What experimental methodologies are recommended to validate Jmjd1C-IN-1's specificity for JMJD1C over related demethylases?

Methodological Answer: Use competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) with recombinant JMJD1C and closely related enzymes (e.g., JMJD2A, JMJD3). Include dose-response curves to calculate IC50 values and assess selectivity ratios. Validate findings with cellular assays (e.g., Western blotting for H3K9me2/3 levels) under varying inhibitor concentrations. Ensure controls for off-target effects by profiling activity against a panel of epigenetic targets .

Q. How should researchers design dose-response studies to determine this compound's cellular efficacy?

Methodological Answer: Optimize cell viability assays (e.g., MTT or CellTiter-Glo) across a logarithmic concentration range (e.g., 1 nM–100 µM). Include time-course experiments to assess temporal effects on target engagement. Pair with enzymatic assays to correlate cellular outcomes (e.g., histone methylation changes) with biochemical inhibition. Normalize data to vehicle controls and use statistical models (e.g., nonlinear regression) for EC50/IC50 calculation .

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer: Publish detailed synthetic protocols with step-by-step purification methods (e.g., HPLC conditions, solvent gradients) and characterization data (NMR, HRMS, HPLC purity ≥95%). For novel derivatives, provide crystallographic or computational docking data to confirm binding mode. Cross-validate biological activity across independent labs using standardized assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and cellular activity of this compound?

Methodological Answer: Investigate pharmacokinetic properties (e.g., membrane permeability via PAMPA assay, metabolic stability in microsomes) to identify bioavailability limitations. Use proteolysis-targeting chimeras (PROTACs) or nanoparticle delivery to enhance cellular uptake. Validate target engagement with cellular thermal shift assays (CETSA) or intracellular FRET probes .

Q. What computational strategies optimize this compound's selectivity and pharmacokinetic profile?

Methodological Answer: Perform molecular dynamics simulations to analyze binding pocket flexibility and identify key residues for selective interactions. Use QSAR models to predict ADMET properties and guide structural modifications (e.g., reducing logP for solubility). Validate predictions with in vitro hepatic clearance assays and in vivo PK studies in rodent models .

Q. How should cross-disciplinary approaches (e.g., epigenetics and metabolomics) be integrated to study this compound's downstream effects?

Methodological Answer: Combine RNA-seq or ChIP-seq data (to map epigenetic changes) with LC-MS-based metabolomics to link transcriptional regulation to metabolic pathways. Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to identify networks perturbed by JMJD1C inhibition. Validate hypotheses with CRISPR knockout/rescue models .

Q. What orthogonal validation methods confirm this compound's mechanism in disease models?

Methodological Answer: Employ genetic rescue experiments (e.g., JMJD1C overexpression or shRNA knockdown) in animal models to establish causality. Pair with pharmacodynamic biomarkers (e.g., plasma H3K9me2 levels) and histopathological analysis. Compare results to known JMJD1C-dependent phenotypes (e.g., stem cell differentiation defects) .

Methodological and Literature-Based Questions

Q. How can prior studies on this compound inform the design of resistance profiling experiments?

Methodological Answer: Conduct long-term culture assays under sublethal inhibitor doses to simulate resistance development. Use whole-exome sequencing to identify mutations in JMJD1C or compensatory pathways (e.g., upregulation of other demethylases). Validate mutations via site-directed mutagenesis and enzymatic assays .

Q. What gaps in the literature warrant further investigation of this compound's therapeutic potential?

Methodological Answer: Prioritize understudied contexts (e.g., cancer subtypes with JMJD1C amplifications) or synergistic combinations (e.g., with DNA damage agents). Review clinical databases (e.g., TCGA) to correlate JMJD1C expression with patient outcomes. Propose studies using patient-derived organoids or PDX models .

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Methodological Answer: Standardize assay conditions (e.g., substrate concentration, pH, cofactor levels) and validate with reference inhibitors. Publish raw data and analysis parameters (e.g., curve-fitting methods) for transparency. Collaborate with independent labs for cross-validation using shared compound batches .

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